2-Pentanamine, (2S)- 2-Pentanamine, (2S)-
Brand Name: Vulcanchem
CAS No.: 54542-13-1
VCID: VC8168793
InChI: InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3/t5-/m0/s1
SMILES: CCCC(C)N
Molecular Formula: C5H13N
Molecular Weight: 87.16 g/mol

2-Pentanamine, (2S)-

CAS No.: 54542-13-1

Cat. No.: VC8168793

Molecular Formula: C5H13N

Molecular Weight: 87.16 g/mol

* For research use only. Not for human or veterinary use.

2-Pentanamine, (2S)- - 54542-13-1

Specification

CAS No. 54542-13-1
Molecular Formula C5H13N
Molecular Weight 87.16 g/mol
IUPAC Name (2S)-pentan-2-amine
Standard InChI InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3/t5-/m0/s1
Standard InChI Key IGEIPFLJVCPEKU-YFKPBYRVSA-N
Isomeric SMILES CCC[C@H](C)N
SMILES CCCC(C)N
Canonical SMILES CCCC(C)N

Introduction

Structural and Chemical Overview

Molecular Architecture

(2S)-2-Pentanamine ((2S)-pentan-2-amine\text{(2S)-pentan-2-amine}) is characterized by a five-carbon chain with an amine group (-NH2_2) at the second carbon, which serves as the chiral center. The (S)-configuration confers distinct stereochemical behavior, critical for interactions with biological targets and asymmetric synthesis. The IUPAC name, (2S)-pentan-2-amine, reflects its branched structure and absolute configuration .

Key Structural Features:

  • Molecular Formula: C5H13N\text{C}_5\text{H}_{13}\text{N}

  • Chirality: (S)-configuration at C2 .

  • Stereoisomers: Enantiomer (2R)-2-pentanamine and diastereomers such as 3-pentanamine .

Physicochemical Properties

The compound’s reactivity is influenced by its primary amine group, which participates in hydrogen bonding and electrostatic interactions. Environmental factors such as pH and temperature modulate its stability and reactivity:

  • pKa: ~10.5 (typical for aliphatic amines) .

  • Solubility: Miscible with polar solvents (e.g., water, ethanol) but less so in nonpolar media .

  • Boiling Point: Estimated at 110–115°C based on analogs .

Infrared (IR) spectroscopy reveals characteristic N-H stretching vibrations at 3300–3500 cm1^{-1} and C-N bends near 1600 cm1^{-1}, consistent with primary amines .

Synthesis and Production Methods

Biocatalytic Approaches

Recent studies highlight ω-transaminases (ω-TAs) for enantioselective synthesis. For example, a kinetic resolution process using Sinirhodobacter hungdaonensis ω-TA achieved 46% yield of (S)-2-pentanamine at 800 mM substrate concentration, with 98% enantiomeric excess (ee) . This method leverages pyruvate or l-threonine as amino acceptors, enabling simultaneous production of d-alanine or d-homoalanine .

Chemical Synthesis

Traditional methods include:

  • Reductive Amination: Reaction of 2-pentanone with ammonia under hydrogenation, often using catalysts like palladium or nickel .

  • Chiral Resolution: Separation of racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Industrial Production

Large-scale synthesis employs continuous-flow reductive amination, optimizing parameters such as pressure (10–20 bar H2_2) and temperature (80–100°C) to achieve >90% purity .

Applications in Chemical and Pharmaceutical Industries

Chiral Separations

(2S)-2-Pentanamine serves as a chiral selector in liquid chromatography, resolving racemic mixtures of amines and amino alcohols. For instance, it achieves >95% ee for 1-phenylethylamine separations .

Electrochemical Sensing

Functionalized derivatives enhance sensitivity in biosensors. A 2023 study reported a graphene-modified electrode with (2S)-2-pentanamine, achieving a detection limit of 50 nM for dopamine .

Pharmaceutical Intermediates

The compound is a precursor to (+)-neomenthylamine, a key intermediate in fragrances and pharmaceuticals. Biocatalytic routes using Vibrio fluvialis ω-TA yield 4.7 mM product in 24 hours .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaChiralityKey Applications
(2S)-2-PentanamineC5H13N\text{C}_5\text{H}_{13}\text{N}(S)Chiral separations, neuroprotection
1-PentylamineC5H13N\text{C}_5\text{H}_{13}\text{N}NoneSurfactants, corrosion inhibitors
3-PentanamineC5H13N\text{C}_5\text{H}_{13}\text{N}NoneOrganic synthesis intermediates
4-Methylpentan-2-amineC6H15N\text{C}_6\text{H}_{15}\text{N}(S)Asymmetric catalysis

Key Insight: Chirality enhances (2S)-2-pentanamine’s utility in enantioselective applications compared to non-chiral analogs .

Future Research Directions

  • Biocatalyst Engineering: Optimizing ω-TA mutants for higher turnover numbers .

  • Drug Delivery Systems: Exploring nanoparticle encapsulation to enhance bioavailability .

  • Green Chemistry: Developing solvent-free synthesis routes to reduce environmental impact .

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